Naphthylin
Overview
Description
Naphthylin, also known as naphthalene, is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. It is a white, crystalline solid with a distinct odor, commonly associated with mothballs. This compound is primarily derived from coal tar and petroleum and is widely used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthylin can be synthesized through several methods, including:
Coal Tar Distillation: The most common method involves the distillation of coal tar, where this compound is obtained as a byproduct.
Petroleum Cracking: High-temperature cracking of petroleum also produces this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Naphthylin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phthalic anhydride.
Reduction: Reduction of this compound can yield tetrahydronaphthalene.
Substitution: this compound undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Phthalic Anhydride: Formed through oxidation.
Tetrahydronaphthalene: Formed through reduction.
Naphthylamines and Naphthols: Formed through substitution reactions.
Scientific Research Applications
Naphthylin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and resins.
Biology: Studied for its effects on biological systems and its potential as a model compound for polycyclic aromatic hydrocarbons.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of moth repellents, insecticides, and as a solvent in various industrial processes
Mechanism of Action
Naphthylin exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Naphthylin is unique among similar compounds due to its specific structure and properties. Similar compounds include:
Benzene: A simpler aromatic hydrocarbon with a single benzene ring.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings but a different arrangement compared to anthracene
This compound stands out due to its intermediate size and unique reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-naphthalen-1-ylindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-18-15-9-3-4-10-16(15)19(21)17(18)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPPWGDNNZTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058002 | |
Record name | Naphthylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1786-03-4 | |
Record name | 2-(1-Naphthalenyl)-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1786-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Indandione, 2-(1-naphthyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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